molecular formula C6H13NO2 B13828709 (D,L)-4-Amino-2-methyl-butanoic acid

(D,L)-4-Amino-2-methyl-butanoic acid

Cat. No.: B13828709
M. Wt: 131.17 g/mol
InChI Key: QEKOPQPVBGVYCU-UHFFFAOYSA-N
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Description

(D,L)-4-Amino-2-methyl-butanoic acid is a chiral amino acid with two enantiomers, D- and L- forms. It is an important compound in organic chemistry and biochemistry due to its unique structure and properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

(D,L)-4-Amino-2-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding keto acids, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (D,L)-4-Amino-2-methyl-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes and cellular functions. For example, it may interact with amino acid dehydrogenases and transaminases, influencing amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D,L)-4-Amino-2-methyl-butanoic acid is unique due to its chiral nature and the presence of both D- and L- enantiomers. This duality allows for diverse applications in research and industry, as each enantiomer may exhibit different biological activities and properties .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-amino-1-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H13NO2/c1-5(2-3-7)6(9)4-8/h5,8H,2-4,7H2,1H3

InChI Key

QEKOPQPVBGVYCU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C(=O)CO

Origin of Product

United States

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